N-benzyl-4-ethoxyaniline

Vue d'ensemble

Description

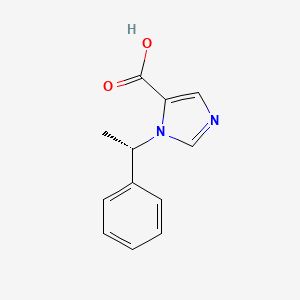

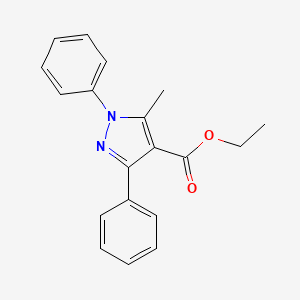

N-benzyl-4-ethoxyaniline is a compound with the molecular formula C15H17NO . It is also known as N-Benzyl-p-ethoxyaniline or N-Benzyl-4-ethoxybenzenamine. This compound is an aromatic amine, which means it has a benzene ring and an amino group attached to it.

Synthesis Analysis

While specific synthesis methods for N-benzyl-4-ethoxyaniline were not found, a related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), was synthesized from 2-methyl-4-nitroaniline (NA) in a study . The solubility of BNA in various organic solvents was calculated gravimetrically, and its solubility and crystal structure made it an excellent solvent for the low-temperature solution growth method used to create single crystals .

Physical And Chemical Properties Analysis

N-benzyl-4-ethoxyaniline has several computed properties. It has a molecular weight of 227.30 g/mol, an XLogP3 of 3.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5, an exact mass of 227.131014166 g/mol, a monoisotopic mass of 227.131014166 g/mol, a topological polar surface area of 21.3 Ų, and a heavy atom count of 17 . It is a pale yellow crystalline solid, which is insoluble in water but soluble in organic solvents such as ethanol and chloroform.

Applications De Recherche Scientifique

Nonlinear Optics

- Field : Nonlinear Optics

- Application : BNA is used in the study of second-order nonlinear optical (NLO) effects .

- Method : As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using precision lathe and diamond blade . The second-order NLO coefficient of BNA was determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .

- Results : The study successfully characterized the full elements of the second-order NLO tensor for an organic NLO crystal for the first time . This method makes it possible to clarify uncertain NLO properties of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

Liquid Crystal Technology

- Field : Liquid Crystal Technology

- Application : BNA is used to improve the electro-optical responses of liquid crystal (LC) devices .

- Method : BNA is doped in nematic liquid crystals (LCs) to improve their electro-optic effects .

- Results : BNA-doped LC cells have the fall time that is fivefold faster than the pristine LC cell . The superior performance in fall time of BNA-doped LC cell is attributed to the significant decrements in the rotational viscosity and threshold voltage by 44% and 25%, respectively, and a strong additional restoring force resulted from the spontaneous polarization electric field of BNA .

Safety And Hazards

N-benzyl-4-ethoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of causing genetic defects . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-benzyl-4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUVBVZMMZMKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354358 | |

| Record name | N-benzyl-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-ethoxyaniline | |

CAS RN |

72753-31-2 | |

| Record name | N-benzyl-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)